2-{[(cyclohexylcarbonyl)oxy]methyl}-1H-benzimidazole-5-carboxylic acid
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Overview
Description
2-{[(Cyclohexylcarbonyl)oxy]methyl}-1H-1,3-benzimidazole-5-carboxylic acid is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals. This particular compound features a benzimidazole core with a cyclohexylcarbonyl group and a carboxylic acid functional group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Cyclohexylcarbonyl)oxy]methyl}-1H-1,3-benzimidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with a carboxylic acid derivative in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis approach, where all reactants are combined in a single reaction vessel. This method is advantageous for large-scale production as it reduces the number of purification steps and minimizes waste. The use of high-throughput reactors and continuous flow systems can further enhance the efficiency of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{[(Cyclohexylcarbonyl)oxy]methyl}-1H-1,3-benzimidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse benzimidazole derivatives .
Scientific Research Applications
2-{[(Cyclohexylcarbonyl)oxy]methyl}-1H-1,3-benzimidazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Benzimidazole derivatives are known for their pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This compound may be explored for similar therapeutic applications.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-{[(Cyclohexylcarbonyl)oxy]methyl}-1H-1,3-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity or modulating their function. The cyclohexylcarbonyl group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the biological context and the specific target being studied .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-Methylbenzimidazole: A derivative with a methyl group at the 2-position, used in various chemical and biological studies.
5-Nitrobenzimidazole: A nitro-substituted benzimidazole with enhanced antimicrobial properties.
Uniqueness
2-{[(Cyclohexylcarbonyl)oxy]methyl}-1H-1,3-benzimidazole-5-carboxylic acid is unique due to the presence of the cyclohexylcarbonyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzimidazole derivatives and may provide specific advantages in certain applications .
Properties
Molecular Formula |
C16H18N2O4 |
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Molecular Weight |
302.32 g/mol |
IUPAC Name |
2-(cyclohexanecarbonyloxymethyl)-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C16H18N2O4/c19-15(20)11-6-7-12-13(8-11)18-14(17-12)9-22-16(21)10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,17,18)(H,19,20) |
InChI Key |
VEIVCAQUMJGOTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)OCC2=NC3=C(N2)C=C(C=C3)C(=O)O |
Origin of Product |
United States |
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